

An In-depth Technical Guide to 2-Bromo-4-chlorobenzotrifluoride

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Compound of Interest

Compound Name: 2-Bromo-4-chlorobenzotrifluoride

Cat. No.: B1342317

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of **2-Bromo-4-chlorobenzotrifluoride** (CAS No. 1099597-32-6). Due to the limited availability of public data for this specific isomer, this document summarizes the confirmed information from various chemical suppliers and databases and discusses related compounds where applicable.

Core Chemical Properties

2-Bromo-4-chlorobenzotrifluoride is a halogenated aromatic compound. Its core structure consists of a benzene ring substituted with a bromine atom, a chlorine atom, and a trifluoromethyl group. This substitution pattern imparts specific reactivity and physical properties that are of interest in synthetic organic chemistry, particularly as a building block for more complex molecules in the pharmaceutical and agrochemical industries.

Table 1: Summary of Chemical and Physical Data for **2-Bromo-4-chlorobenzotrifluoride**

Property	Value	Source/Comment
CAS Number	1099597-32-6	Santa Cruz Biotechnology, Matrix Scientific, Apollo Scientific
Molecular Formula	C ₇ H ₃ BrClF ₃	Santa Cruz Biotechnology[1], Matrix Scientific[2]
Molecular Weight	259.45 g/mol	Santa Cruz Biotechnology[1], Apollo Scientific[3]
Boiling Point	Data not available	-
Melting Point	Data not available	-
Density	Data not available	-
Appearance	Data not available	-
Solubility	Data not available	-

Note: Specific quantitative physical properties such as boiling point, melting point, and density for **2-Bromo-4-chlorobenzotrifluoride** are not readily available in publicly accessible literature or supplier safety data sheets. The data for its isomers, such as 1-Bromo-2-chloro-4-trifluoromethyl-benzene (CAS 402-04-0), which has a reported boiling point of 193-194 °C, should not be used as a direct substitute.[4]

Synthesis and Reactivity

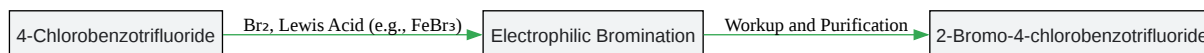
Synthesis

Detailed, step-by-step experimental protocols for the synthesis of **2-Bromo-4-chlorobenzotrifluoride** are not extensively documented in readily available scientific literature. However, its synthesis can be inferred from general organic chemistry principles and patent literature describing the formation of similar structures. One patent mentions the preparation of 2-bromo-4-chloro-1-(trifluoromethyl)benzene as an intermediate in a multi-step synthesis.[5]

A plausible synthetic route would involve the bromination of 4-chloro-1-(trifluoromethyl)benzene. The directing effects of the chloro and trifluoromethyl groups would

influence the position of bromination. The trifluoromethyl group is a meta-director, while the chloro group is an ortho-, para-director. Starting from 4-chlorobenzotrifluoride, the position ortho to the chlorine and meta to the trifluoromethyl group would be activated for electrophilic aromatic substitution, leading to the desired 2-bromo product.

Logical Synthesis Workflow:



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Caption: Plausible synthetic pathway for **2-Bromo-4-chlorobenzotrifluoride**.

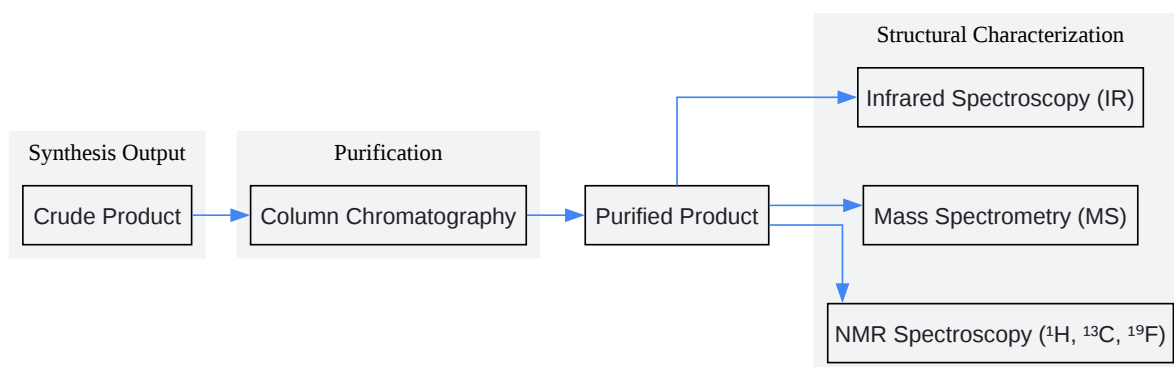
Reactivity

The reactivity of **2-Bromo-4-chlorobenzotrifluoride** is dictated by its substituents. The electron-withdrawing trifluoromethyl group deactivates the aromatic ring towards further electrophilic substitution. The bromine and chlorine atoms, however, provide reactive sites for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions are fundamental in medicinal chemistry for the construction of carbon-carbon and carbon-heteroatom bonds, making this compound a potentially valuable intermediate.

Experimental Protocols

Detailed experimental protocols for the analysis of **2-Bromo-4-chlorobenzotrifluoride** are not publicly available. However, standard analytical techniques for halogenated aromatic compounds would be applicable for its characterization.

General Analytical Workflow:



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Caption: General workflow for the purification and analysis of **2-Bromo-4-chlorobenzotrifluoride**.

Spectroscopic Data

Specific spectroscopic data (NMR, IR, MS) for **2-Bromo-4-chlorobenzotrifluoride** is not available in the searched databases. For a molecule with the structure of **2-Bromo-4-chlorobenzotrifluoride**, one would expect the following general spectral features:

- ¹H NMR: Signals in the aromatic region (typically 7.0-8.0 ppm), with splitting patterns determined by the coupling between the aromatic protons.
- ¹³C NMR: Resonances for the aromatic carbons, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling.
- ¹⁹F NMR: A singlet for the CF₃ group.
- Mass Spectrometry: A molecular ion peak corresponding to the molecular weight (259.45 g/mol), with a characteristic isotopic pattern due to the presence of bromine and chlorine.

- Infrared Spectroscopy: Characteristic absorption bands for C-H, C-C, C-Br, C-Cl, and C-F bonds.

Safety and Handling

Based on available Safety Data Sheets (SDS) from suppliers like Matrix Scientific, **2-Bromo-4-chlorobenzotrifluoride** is classified as an irritant.[2]

Table 2: Hazard and Safety Information

Category	Information
Hazard Class	Irritant
Incompatibilities	Strong oxidizing agents, strong acids and bases
Hazardous Decomposition Products	Carbon monoxide, carbon dioxide, hydrogen bromide, hydrogen chloride, hydrogen fluoride
Personal Protective Equipment (PPE)	Safety goggles, chemical-resistant gloves, protective clothing
Handling	Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes.

Conclusion

2-Bromo-4-chlorobenzotrifluoride is a chemical intermediate with potential applications in organic synthesis. While its basic identification is confirmed, a comprehensive public dataset of its physical properties, detailed experimental protocols, and spectroscopic data is currently lacking. Researchers and drug development professionals should exercise caution and rely on in-house analytical characterization when working with this compound. Further studies are required to fully elucidate its chemical profile and potential applications.

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